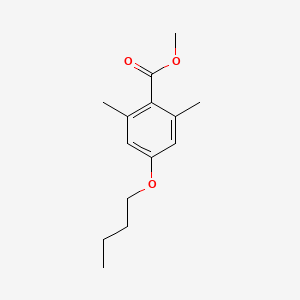

Methyl 4-butoxy-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 4-butoxy-2,6-dimethylbenzoate |

InChI |

InChI=1S/C14H20O3/c1-5-6-7-17-12-8-10(2)13(11(3)9-12)14(15)16-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

GGAWTMUKUUYLLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways of Methyl 4 Butoxy 2,6 Dimethylbenzoate

Retrosynthetic Analysis of Methyl 4-butoxy-2,6-dimethylbenzoate

A retrosynthetic analysis of the target molecule, this compound, allows for the logical deconstruction of the compound into simpler, commercially available or readily synthesizable precursors. This process highlights the key bond formations required for its assembly.

The most apparent disconnection in the target molecule is the ester linkage. This bond can be retrosynthetically cleaved to yield 4-butoxy-2,6-dimethylbenzoic acid and methanol (B129727). The forward reaction, therefore, would be an esterification of the carboxylic acid. Alternatively, the corresponding acid chloride could be reacted with methanol. prepchem.com

Another viable disconnection strategy involves cleaving the C-O bond of the ester to give a carboxylate salt and a methylating agent, or the O-CH3 bond to give the carboxylic acid and a source of the methyl group. Standard esterification methodologies, such as Fischer esterification (acid-catalyzed reaction with methanol), or reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, are common forward-thinking approaches.

The butoxy group is an ether linkage to the aromatic ring. This C-O bond can be disconnected to reveal a hydroxyl group on the aromatic ring and a butyl halide (e.g., 1-bromobutane). This suggests a Williamson ether synthesis in the forward direction, where a phenolic precursor is treated with a butylating agent in the presence of a base. nih.gov The reactivity of the phenolic hydroxyl group is crucial for this transformation.

Phase-transfer catalysis can also be employed for such O-alkylation reactions, which can enhance the reaction rate and yield under heterogeneous conditions. researchgate.net

Further deconstruction of the aromatic core, 4-hydroxy-2,6-dimethylbenzoic acid, is necessary. The carboxylic acid group and the hydroxyl group can be considered as functionalities introduced onto a 2,6-dimethylphenol (B121312) or a related xylene derivative. The synthesis of substituted benzoic acids can often be achieved through the oxidation of the corresponding alkylbenzenes or via carboxylation of an organometallic intermediate.

For instance, 2,6-dimethyl-4-hydroxybenzoic acid can be conceptually derived from 3,5-dimethylphenol (B42653). The introduction of the carboxyl group at the 4-position of 3,5-dimethylphenol would require specific carboxylation methods.

Precursor Synthesis and Starting Materials for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

The synthesis of 4-hydroxy-2,6-dimethylbenzoic acid is a critical step. One potential route involves the use of 2,4-dihydroxy-3,6-dimethylbenzoic acid, which can be obtained from 4-O-demethylbarbituric acid through acid or alkali hydrolysis. google.com Subsequent selective deoxygenation would be required to yield the desired product.

Another approach involves the carboxylation of a suitably protected 3,5-dimethylphenol. A Kolbe-Schmitt type reaction, where a phenoxide is reacted with carbon dioxide, could potentially be employed, although regioselectivity can be a challenge. google.com More modern carboxylation techniques may offer better control. The general synthesis of 4-hydroxybenzoic acids can also be achieved by the digestion of a corresponding 4-methoxybenzoic acid with hydrobromic acid. prepchem.com

The synthesis of 2,6-dimethyl-4-hydroxybenzoic acid can also be approached through a multi-step process starting from toluene, involving nitration, reduction, and acylation reactions.

| Precursor | Synthetic Method | Reference |

| 2,4-dihydroxy-3,6-dimethylbenzoic acid | Hydrolysis of 4-O-demethylbarbituric acid | google.com |

| 4-hydroxy-2-methylbenzoic acid | Kolbe-Schmitt reaction of a protected cresol (B1669610) followed by dealkylation | google.com |

| 4-hydroxybenzoic acid | Demethylation of 4-methoxybenzoic acid | prepchem.com |

| 2,6-dimethyl-4-hydroxybenzoic acid | Multi-step synthesis from toluene |

The esterification of the benzoic acid precursor is the final key transformation. The synthesis of methyl 2,6-dimethylbenzoate (B1233830) from 2,6-dimethylbenzoic acid can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methanol in the presence of a base like pyridine (B92270) to yield the methyl ester. prepchem.com

Alternatively, direct esterification of the carboxylic acid with methanol under acidic catalysis (Fischer esterification) is a common method, although it may be slower for sterically hindered acids like 2,6-disubstituted benzoic acids. Another method involves the reaction of the carboxylic acid with dimethyl carbonate in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). patsnap.com

| Reactants | Reagents | Product | Yield | Reference |

| 2,6-dimethylbenzoic acid | 1. Thionyl chloride 2. Methanol, Pyridine | Methyl 2,6-dimethylbenzoate | Not specified | prepchem.com |

| 2,6-dihalogenated benzoic acid | Dimethyl carbonate, DABCO | 2,6-dihalogenated methyl benzoate (B1203000) | ~97% | patsnap.com |

Strategies for Butoxylation of Aromatic Precursors

The introduction of a butoxy group onto an aromatic precursor is a critical step in the synthesis of this compound. This transformation is typically achieved through etherification of a hydroxylated aromatic compound. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org

In the context of synthesizing the target molecule, a suitable precursor would be methyl 4-hydroxy-2,6-dimethylbenzoate. The hydroxyl group of this precursor is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide ion. masterorganicchemistry.comnih.gov This phenoxide then acts as a nucleophile, attacking an n-butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. masterorganicchemistry.comwikipedia.org

The reaction is generally conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724), which facilitates the SN2 mechanism. nih.govbyjus.com Reaction temperatures can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, with reaction times typically spanning from a few hours to overnight. nih.govbyjus.com Phase-transfer catalysts can also be employed, particularly in industrial applications, to facilitate the reaction between the aqueous and organic phases. researchgate.net

A representative reaction is the butoxylation of methyl 3-methoxy-4-hydroxybenzoate, where 1-bromobutane and potassium carbonate are refluxed in DMF, yielding the butoxy derivative in high yield. nih.gov This example highlights the general conditions applicable to the butoxylation of similar phenolic precursors.

Table 1: General Conditions for Williamson Ether Synthesis

| Parameter | Conditions |

| Substrate | Phenolic precursor (e.g., methyl 4-hydroxy-2,6-dimethylbenzoate) |

| Reagent | n-Butyl halide (e.g., 1-bromobutane, 1-iodobutane) |

| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) |

| Solvent | DMF, Acetonitrile |

| Temperature | 50-100 °C |

| Duration | 1-10 hours |

Advanced Reaction Pathways for this compound Synthesis

The synthesis of this compound can be approached through different sequences of esterification and etherification. One pathway involves first preparing methyl 4-hydroxy-2,6-dimethylbenzoate followed by butoxylation. An alternative route involves the initial butoxylation of 4-hydroxy-2,6-dimethylbenzoic acid to form 4-butoxy-2,6-dimethylbenzoic acid, which is then esterified.

Esterification Reactions for Methyl Benzoate Formation

The formation of the methyl ester group is a fundamental step in the synthesis. The presence of two methyl groups ortho to the carboxylic acid in the precursor (2,6-dimethylbenzoic acid derivative) introduces steric hindrance, which can affect the rate and efficiency of esterification. researchgate.netnih.gov

Acid-catalyzed esterification, or Fischer esterification, is a conventional method for producing esters from carboxylic acids and alcohols. researchgate.net This equilibrium-driven reaction typically involves heating the carboxylic acid (e.g., 4-butoxy-2,6-dimethylbenzoic acid) with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid. chem960.commdpi.com

The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester. For sterically hindered acids like 2,6-dimethylbenzoic acid derivatives, harsher reaction conditions, such as prolonged heating, might be necessary to achieve good conversion. quora.com

Transesterification is another pathway to obtain the desired methyl ester, starting from a different ester of the corresponding carboxylic acid. This method can be advantageous under certain conditions. For instance, crude methyl benzoate can undergo transesterification to produce other benzoic acid esters. researchgate.net While less direct for the primary synthesis of a methyl ester, it is a relevant industrial process. researchgate.net Catalysts for transesterification can include superbase-derived ionic liquids, which have been shown to be effective in the transesterification of cellulose. rsc.org

For sterically hindered or sensitive substrates, esterification using coupling reagents offers a milder alternative to acid-catalyzed methods. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. google.com

In this method, the carboxylic acid is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (methanol) to form the ester, with the carbodiimide being converted to a urea (B33335) byproduct (e.g., dicyclohexylurea). A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. This approach is generally carried out at room temperature and can provide high yields of the ester.

Another approach for hindered acids involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2). The resulting acyl chloride can then react readily with methanol, often in the presence of a base like pyridine, to form the methyl ester with high efficiency. prepchem.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Carboxylic acid, Methanol, Strong acid (e.g., H2SO4) | Reflux | Inexpensive reagents | Equilibrium-limited, harsh conditions |

| Acyl Chloride | Carboxylic acid, SOCl2, Methanol, Pyridine | Mild to reflux | High yield, irreversible | Requires preparation of acyl chloride |

| Carbodiimide Coupling | Carboxylic acid, Methanol, DCC/EDC, DMAP | Room temperature | Mild conditions, high yield | Stoichiometric byproduct, expensive reagents |

Etherification Reactions for 4-Butoxy Group Introduction

As previously discussed under butoxylation strategies (Section 2.2.3), the Williamson ether synthesis is the primary method for introducing the 4-butoxy group. masterorganicchemistry.combyjus.comchemistrysteps.com This reaction provides a reliable and versatile route to form the ether linkage by reacting a phenoxide with an alkyl halide. wikipedia.orgorganicchemistrytutor.com

The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane serves as a relevant example of O-alkylation under phase-transfer catalysis conditions, which can enhance the reaction rate and yield. researchgate.net The choice of a primary alkyl halide like 1-bromobutane is crucial, as secondary or tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.comorganicchemistrytutor.com

Williamson Ether Synthesis in Butoxy Installation

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a viable method for installing the butoxy group onto a suitable precursor. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, the logical precursor would be methyl 4-hydroxy-2,6-dimethylbenzoate.

The synthesis proceeds by first deprotonating the hydroxyl group of methyl 4-hydroxy-2,6-dimethylbenzoate with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This alkoxide then acts as a nucleophile, attacking an appropriate butyl halide, such as 1-bromobutane or 1-iodobutane. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction mechanism.

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition |

| Starting Material | Methyl 4-hydroxy-2,6-dimethylbenzoate |

| Reagents | 1-Bromobutane, Sodium Hydride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2-12 hours |

A similar Williamson ether synthesis has been reported for the preparation of methyl 4-butoxy-3-methoxybenzoate, where methyl 3-methoxy-4-hydroxybenzoate was reacted with 1-bromobutane in the presence of potassium carbonate in DMF. nih.gov This suggests that carbonate bases can also be effective in promoting this type of etherification.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative and often milder approach to ether formation from an alcohol and a nucleophile. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack. nih.gov

In the synthesis of this compound, methyl 4-hydroxy-2,6-dimethylbenzoate would be treated with butanol in the presence of PPh₃ and DEAD. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the butoxide nucleophile. A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this particular achiral compound. organic-chemistry.org

Table 2: Reagents for Mitsunobu Reaction

| Reagent | Role |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | Starting Material (Pro-nucleophile) |

| Butanol | Nucleophile Source |

| Triphenylphosphine (PPh₃) | Activating Agent (Oxidized) |

| Diethyl Azodicarboxylate (DEAD) | Activating Agent (Reduced) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the specific substrate and the desired reaction conditions. The Mitsunobu reaction can be advantageous when milder conditions are required or when the starting alcohol is sensitive to strong bases. researchgate.net

Aromatic Functionalization and Substitution Reactions on Dimethylbenzoate Core

The synthesis of the core structure, methyl 2,6-dimethylbenzoate, and its subsequent functionalization are critical steps. Electrophilic aromatic substitution reactions are the primary methods for introducing substituents onto a benzene (B151609) ring. msu.edu The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming group. libretexts.org

In the case of a dimethylbenzoate core, the two methyl groups are ortho, para-directing activators, while the methyl ester group is a meta-directing deactivator. The interplay of these directing effects will influence the regioselectivity of subsequent substitution reactions. For instance, nitration or halogenation of methyl 2,6-dimethylbenzoate would need to be carefully controlled to achieve the desired 4-substituted product.

Subsequent modification of these introduced functional groups can then lead to the desired 4-butoxy substituent. For example, a nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt, setting the stage for etherification.

Multi-step Convergent and Linear Synthetic Approaches

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 2,6-dimethylbenzoic acid, perform esterification to get methyl 2,6-dimethylbenzoate, followed by a series of aromatic substitution and functional group interconversion steps to introduce the 4-butoxy group.

Catalytic Systems and Reaction Promotion in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Homogeneous Catalysis for Esterification and Etherification

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in both esterification and etherification reactions.

For the esterification of 2,6-dimethylbenzoic acid to its methyl ester, strong mineral acids such as sulfuric acid or hydrochloric acid are traditional homogeneous catalysts. dergipark.org.tr More recently, organocatalysts and metal complexes have been developed to promote this transformation under milder conditions. For example, p-toluenesulfonic acid has been used as a catalyst for the esterification of benzoic acid with 1-butanol. dnu.dp.ua

In the context of etherification , particularly the Williamson synthesis, phase-transfer catalysts (PTCs) can be employed. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction.

Heterogeneous Catalysis in Aromatic Substitution Reactions

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. acs.org

In electrophilic aromatic substitution reactions, solid acid catalysts are of great importance. For example, Friedel-Crafts alkylation and acylation reactions, which could be used to functionalize the dimethylbenzoate core, are traditionally catalyzed by Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). msu.edu Heterogeneous versions of these catalysts, such as zeolites or clays, have been developed to create more environmentally benign processes.

For the synthesis of substituted methyl benzoates, solid acid catalysts based on zirconium and titanium have shown good activity for the esterification of various benzoic acids with methanol. mdpi.com These types of catalysts could potentially be adapted for the synthesis of the target molecule.

Photochemical Activation in Synthetic Transformations

Currently, there is a lack of specific literature describing the use of photochemical activation for the direct synthesis of this compound. Photochemical reactions in aromatic systems often involve isomerizations, cycloadditions, or rearrangements, which may not be the most direct route for the formation of the target ether linkage. However, photochemical methods are increasingly being explored for various organic transformations due to their potential for mild reaction conditions and unique selectivity. In principle, a photochemically induced O-alkylation could be envisioned, possibly through the generation of a reactive butyl radical species or by activating the aromatic ring towards nucleophilic attack, though such a method is not yet established for this particular compound.

Reaction Conditions and Optimization for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, pressure, and the stoichiometry of the reactants.

Solvent Effects on Reaction Efficiency and Pathway

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. For the analogous synthesis of Methyl 4-butoxy-3-methoxybenzoate, dimethylformamide (DMF) was used effectively. nih.gov Other suitable solvents include acetone, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The dielectric constant of the solvent can influence the reaction rate, with more polar solvents often leading to faster reactions.

Table 1: Effect of Solvent on a Representative O-Alkylation Reaction

| Solvent | Dielectric Constant (at 20°C) | Relative Reaction Rate (qualitative) |

| Dimethylformamide (DMF) | 36.7 | High |

| Acetone | 20.7 | Moderate |

| Acetonitrile | 37.5 | High |

| Tetrahydrofuran (THF) | 7.6 | Low |

This table presents a qualitative representation of solvent effects on a typical Williamson ether synthesis.

Temperature and Pressure Optimization

The reaction temperature significantly impacts the rate of synthesis. For the preparation of the analogous Methyl 4-butoxy-3-methoxybenzoate, the reaction was heated to reflux for 2 hours. nih.gov Generally, increasing the temperature accelerates the reaction by providing the necessary activation energy for the nucleophilic substitution. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically for each specific reaction.

Most Williamson ether syntheses are conducted at atmospheric pressure. Therefore, pressure is not usually a critical parameter for optimization in this context.

Stoichiometric Control and Limiting Reagent Considerations

The stoichiometry of the reactants is a key factor in maximizing the yield and minimizing waste. In the synthesis of Methyl 4-butoxy-3-methoxybenzoate, a molar ratio of 1:2:3 for methyl 3-methoxy-4-hydroxybenzoate, 1-bromobutane, and potassium carbonate was employed. nih.gov Using an excess of the alkylating agent (1-bromobutane) can help drive the reaction to completion. The base (potassium carbonate) is also used in excess to ensure complete deprotonation of the phenol (B47542). Careful control of the stoichiometry is essential to avoid unreacted starting materials which can complicate the purification process.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. This involves considering the use of less hazardous chemicals, improving atom economy, and minimizing waste.

Solvent-Free or Environmentally Benign Solvent Approaches

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. While polar aprotic solvents like DMF are effective, they are also associated with environmental and health concerns. Research into solvent-free reaction conditions, or the use of more environmentally benign solvents like water, ionic liquids, or supercritical fluids, is an active area in organic synthesis. For the synthesis of this compound, exploring the use of greener solvents or even solid-state reactions could significantly improve its sustainability profile.

Table 2: Comparison of Solvents based on Green Chemistry Principles

| Solvent | Classification | Key Considerations |

| Dimethylformamide (DMF) | Hazardous | High boiling point, reprotoxic |

| Acetone | Greener Alternative | Lower boiling point, less toxic than DMF |

| Water | Benign | Environmentally safe, but may not be suitable for all reactants |

| Ionic Liquids | Designable | Low volatility, but toxicity and biodegradability can vary |

Atom Economy and Waste Minimization Strategies in the Synthesis of this compound

The pursuit of green and sustainable chemistry has placed significant emphasis on the principles of atom economy and waste minimization in the synthesis of chemical compounds. For the preparation of this compound, a likely synthetic route involves the Williamson ether synthesis, starting from methyl 4-hydroxy-2,6-dimethylbenzoate and a butyl halide (e.g., 1-bromobutane) in the presence of a base. An analysis of this pathway reveals key considerations for maximizing atom economy and reducing waste generation.

The idealized reaction can be represented as follows:

C₁₀H₁₂O₃ + C₄H₉Br + Base → C₁₄H₂₀O₃ + Base·HBr

From an atom economy perspective, the goal is to incorporate the maximum number of atoms from the reactants into the final desired product. In this synthesis, the atoms from methyl 4-hydroxy-2,6-dimethylbenzoate and the butyl group of 1-bromobutane are incorporated into this compound. The atoms from the base and the leaving group (bromide) constitute the byproducts.

To quantify the atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Waste minimization strategies for this synthesis focus on several key areas:

Catalytic Approaches: While a stoichiometric amount of base is typically required, research into catalytic systems for Williamson-type etherifications is an active area. A catalytic system would significantly reduce the amount of base needed, thereby minimizing the generation of salt byproducts.

Solvent Selection and Recycling: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the Sₙ2 reaction. From a green chemistry perspective, it is important to select solvents with lower environmental impact and to implement efficient solvent recovery and recycling protocols to minimize waste.

Process Optimization: Careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, can lead to higher yields and reduced formation of side products. This, in turn, minimizes the waste generated during purification steps.

Byproduct Management: The primary byproduct of this reaction is a salt (e.g., sodium bromide if sodium hydride and 1-bromobutane are used). Proper disposal or potential recovery and reuse of these salts can contribute to a more sustainable process.

The following interactive data table provides a hypothetical comparison of the atom economy for the synthesis of this compound using different bases.

| Reactant 1 | Reactant 2 | Base | Desired Product | Byproducts | % Atom Economy |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | 1-Bromobutane | Sodium Hydride (NaH) | This compound | NaBr, H₂ | 69.3% |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | 1-Bromobutane | Potassium Carbonate (K₂CO₃) | This compound | KBr, KHCO₃ | 54.8% |

Note: The calculations in this table are theoretical and based on stoichiometric reactions. Actual atom economy may vary depending on the specific reaction conditions and the need for excess reagents.

Energy Efficiency in Synthetic Protocols for this compound

Energy efficiency is a cornerstone of sustainable chemical manufacturing, aiming to reduce both the environmental footprint and the operational costs of synthetic processes. The synthesis of this compound, likely proceeding through a Williamson ether synthesis, presents several opportunities for the optimization of energy consumption.

The primary energy inputs in this synthetic protocol are typically associated with:

Stirring and Mixing: Maintaining a homogenous reaction mixture through mechanical stirring consumes electrical energy.

Solvent Removal: Post-reaction, the solvent is often removed by distillation or evaporation, which are energy-intensive processes.

Purification: Purification techniques such as chromatography or recrystallization may require energy for pumping solvents or for heating and cooling cycles.

Strategies to enhance the energy efficiency of this synthesis include:

Catalyst Development: The use of a highly efficient catalyst could potentially lower the activation energy of the reaction, thereby allowing the synthesis to proceed at a lower temperature and for a shorter duration, leading to significant energy savings.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times and, in some cases, improved yields. This can translate to substantial energy savings compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat transfer, precise temperature control, and enhanced safety. These factors can contribute to more energy-efficient and optimized synthetic processes.

Solvent Selection: The choice of solvent can impact energy consumption. Solvents with lower boiling points require less energy for removal, although other factors such as reaction performance and environmental impact must also be considered.

Process Intensification: Combining multiple reaction and separation steps into a single unit operation can lead to significant reductions in energy usage and equipment size.

The following table outlines key parameters that can be optimized to improve the energy efficiency of the synthesis of this compound.

| Parameter | Conventional Approach | Energy-Efficient Approach |

| Heating Method | Oil bath, heating mantle | Microwave irradiation, flow reactor with efficient heat exchange |

| Reaction Temperature | Elevated temperatures for extended periods | Lower temperatures enabled by a catalyst or process intensification |

| Reaction Time | Several hours to overnight | Minutes to a few hours |

| Solvent Removal | Atmospheric distillation | Vacuum distillation, use of a rotary evaporator with a recirculating chiller |

By systematically addressing these factors, the synthesis of this compound can be made more environmentally benign and economically viable through the principles of energy-efficient chemical production.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Butoxy 2,6 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of 1D and 2D NMR spectra, the carbon skeleton, proton environments, and their connectivity can be meticulously mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The electron-donating butoxy group and the methyl ester group influence the chemical shifts of the aromatic protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range. libretexts.orgopenstax.org The predicted chemical shifts for Methyl 4-butoxy-2,6-dimethylbenzoate are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-3, H-5) | ~6.65 | Singlet (s) | 2H |

| -OCH₃ (Ester) | ~3.85 | Singlet (s) | 3H |

| -OCH₂- (Butoxy) | ~3.95 | Triplet (t) | 2H |

| -OCH₂CH₂- (Butoxy) | ~1.75 | Sextet | 2H |

| -CH₂CH₂CH₃ (Butoxy) | ~1.50 | Sextet | 2H |

| -CH₃ (Butoxy) | ~0.98 | Triplet (t) | 3H |

| Ar-CH₃ (C-2, C-6) | ~2.30 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. Ether carbon atoms typically absorb in the 50 to 80 ppm range. libretexts.orgopenstax.org The carbonyl carbon of the ester group is expected at the downfield end of the spectrum. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~169.5 |

| C-4 (Ar, C-O) | ~160.0 |

| C-2, C-6 (Ar, C-CH₃) | ~138.0 |

| C-1 (Ar, C-COOR) | ~128.5 |

| C-3, C-5 (Ar, C-H) | ~114.0 |

| -OCH₂- (Butoxy) | ~68.0 |

| -OCH₃ (Ester) | ~52.0 |

| -OCH₂CH₂- (Butoxy) | ~31.0 |

| Ar-CH₃ (C-2, C-6) | ~21.0 |

| -CH₂CH₂CH₃ (Butoxy) | ~19.5 |

| -CH₃ (Butoxy) | ~14.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would primarily establish the connectivity within the butoxy side chain. Cross-peaks are expected between the protons of adjacent methylene (B1212753) groups (-OCH₂-CH₂ -CH₂ -CH₃) and between the terminal methyl and its adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments made in the 1D spectra, for instance, linking the aromatic proton signal at ~6.65 ppm to the aromatic carbon signal at ~114.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular puzzle by showing correlations between protons and carbons separated by two or three bonds. libretexts.org Key expected correlations include:

The ester methyl protons (~3.85 ppm) to the carbonyl carbon (~169.5 ppm).

The protons of the butoxy methylene group attached to the ether oxygen (~3.95 ppm) to the C-4 aromatic carbon (~160.0 ppm).

The aromatic protons (~6.65 ppm) to the C-1, C-2, C-4, and C-6 carbons.

The ring methyl protons (~2.30 ppm) to the C-1, C-2, C-3, and C-6 carbons, confirming their position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities between protons, offering insights into the molecule's conformation. NOESY correlations would be expected between the ring methyl protons (at C-2 and C-6) and the adjacent aromatic protons (at C-3 and C-5). Additionally, correlations between the ester methyl protons and the ring methyl protons at C-2 and C-6 would likely be observed, providing information about the rotational preference of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. acs.org For this compound (C₁₄H₂₀O₃), the calculated exact masses for common adducts are presented in Table 3.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₄H₂₀O₃ | 236.14124 |

| [M+H]⁺ | C₁₄H₂₁O₃ | 237.14852 |

| [M+Na]⁺ | C₁₄H₂₀NaO₃ | 259.13046 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For aromatic esters and ethers, fragmentation often involves cleavage of bonds adjacent to the oxygen atoms and the aromatic ring. libretexts.orglibretexts.org A plausible fragmentation pathway would involve initial loss of radicals or neutral molecules from the ester and ether functionalities.

A key fragmentation for aromatic compounds is the cleavage of a benzylic C-C bond. thieme-connect.de The molecular ion peak for aromatic compounds is often strong due to the stability of the ring structure. youtube.com

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ precursor)

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 205 | Loss of methoxy (B1213986) radical (•OCH₃) followed by H rearrangement |

| 181 | Loss of butene (C₄H₈) via McLafferty-type rearrangement from the butoxy chain |

| 179 | Loss of butoxy radical (•OC₄H₉) |

| 163 | Fragment from loss of butene and subsequent loss of water (H₂O) |

| 149 | Loss of butoxy radical and subsequent loss of formaldehyde (B43269) (CH₂O) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of an ester is the very strong carbonyl (C=O) stretch. Aromatic esters typically show this absorption between 1730-1715 cm⁻¹. orgchemboulder.com The C-O stretches of the ester and ether groups are also strong and appear in the fingerprint region. libretexts.orgopenstax.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. Therefore, the aromatic C=C ring stretching vibrations would be expected to produce strong signals in the Raman spectrum. acs.org

Table 5: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H stretch (Aromatic, sp²) | 3100 - 3000 | Medium | Medium |

| C-H stretch (Aliphatic, sp³) | 3000 - 2850 | Strong | Strong |

| C=O stretch (Ester) | 1725 - 1715 | Very Strong | Weak |

| C=C stretch (Aromatic) | 1610 - 1580 | Medium-Strong | Strong |

| C-O stretch (Aryl Ether, asymmetric) | ~1250 | Strong | Medium |

| C-O stretch (Ester, C-O-C) | 1300 - 1100 | Strong | Medium |

| C-O stretch (Alkyl Ether, symmetric) | ~1050 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For organic molecules like this compound, the most significant absorptions in the 200-800 nm range are typically due to n→π* and π→π* transitions associated with conjugated systems and heteroatoms containing lone pairs. libretexts.org

The structure of this compound contains a benzene (B151609) ring and a carbonyl group from the ester functional group, which together form a conjugated system. The oxygen atoms of the butoxy and ester groups possess non-bonding electrons (n-electrons). Consequently, the UV-Vis spectrum is expected to display absorptions corresponding to the following transitions:

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. libretexts.org The substitution on the benzene ring, including the electron-donating alkoxy and alkyl groups, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital of the conjugated system. libretexts.org These absorptions are generally weaker in intensity compared to π→π* transitions and occur at longer wavelengths. libretexts.org

While specific experimental absorption maxima (λmax) for this compound are not available in the reviewed literature, the expected electronic transitions based on its molecular structure are summarized in the table below.

| Expected Electronic Transition | Associated Chromophore | Expected Intensity |

| π → π | Benzene Ring / Carbonyl Group | High |

| n → π | Carbonyl Oxygen / Ether Oxygen | Low |

This table is based on general principles of UV-Vis spectroscopy for substituted aromatic esters. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. As of this writing, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

However, to illustrate the type of structural insights gained from such an analysis, the crystallographic data for the related compound, Methyl 4-butoxy-3-methoxybenzoate , can be examined. nih.govresearchgate.net This molecule shares the methyl benzoate (B1203000) and butoxy group features, differing in the substitution pattern on the aromatic ring. In the reported structure of Methyl 4-butoxy-3-methoxybenzoate, the molecule is nearly planar. nih.gov Key torsion angles, such as the Car—O—C—C angle of the butoxy group and the Car—C—O—C of the methoxycarbonyl group, are close to 180°, indicating a planar conformation between the substituent groups and the benzene ring. nih.gov

The crystal data for this related compound is presented below for illustrative purposes.

| Parameter | Methyl 4-butoxy-3-methoxybenzoate nih.gov |

| Chemical Formula | C13H18O4 |

| Molecular Weight | 238.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9660 (16) |

| b (Å) | 9.1630 (18) |

| c (Å) | 10.143 (2) |

| α (°) | 64.80 (2) |

| β (°) | 70.96 (3) |

| γ (°) | 79.26 (3) |

| Volume (Å3) | 632.3 (2) |

| Z | 2 |

Note: The data in this table pertains to Methyl 4-butoxy-3-methoxybenzoate and is provided for contextual illustration only.

Reactivity and Chemical Transformations of Methyl 4 Butoxy 2,6 Dimethylbenzoate

Hydrolysis and Ester Cleavage Reactions of the Benzoate (B1203000) Moiety.semanticscholar.org

The ester group is a primary site of reactivity, susceptible to cleavage through hydrolysis under various conditions to yield 4-butoxy-2,6-dimethylbenzoic acid and methanol (B129727).

Ester hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid. libretexts.org This mechanism is generally referred to as the A-2 mechanism. acs.org The rate of this reaction in concentrated mineral acids can depend on whether a water molecule is part of the transition state. acs.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is hydrolyzed in a process known as saponification. libretexts.orgsserc.org.uk A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgnih.gov This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. libretexts.org Acidification of the reaction mixture is required to obtain the final carboxylic acid product. sserc.org.uk This process is typically a second-order reaction and is referred to as the BAC2 mechanism. nih.gov

| Condition | Catalyst/Reagent | Mechanism | Initial Product | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | H₂O, Catalytic H⁺ (e.g., H₂SO₄) | A-2 Mechanism acs.org | Carboxylic Acid & Methanol | 4-butoxy-2,6-dimethylbenzoic acid |

| Basic | OH⁻ (e.g., NaOH), H₂O | BAC2 Mechanism nih.gov | Carboxylate Salt & Methanol | 4-butoxy-2,6-dimethylbenzoic acid |

Enzymes, acting as biocatalysts, can facilitate the hydrolysis of benzoate esters with high specificity. semanticscholar.org Lipases and esterases are commonly employed for such transformations. The kinetics of these enzymatic reactions are significantly influenced by the stereoelectronic properties of the substituents on the aromatic ring. semanticscholar.org For instance, studies on enzymes like carboxypeptidase A have shown that para-substituted benzoate esters can be hydrolyzed, and the reaction rates can be correlated with Hammett substituent constants. cdnsciencepub.comcdnsciencepub.com The enzymatic mechanism typically involves a nucleophilic attack from an amino acid residue (like serine) in the enzyme's active site on the ester's carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The use of biocatalysts is a growing field in organic synthesis due to its efficiency and sustainability. semanticscholar.org

Functional Group Interconversions on the Aromatic Ring and Alkyl Chains.rsc.org

The alkyl side chains and the ester group of Methyl 4-butoxy-2,6-dimethylbenzoate can be chemically transformed through oxidation and reduction reactions.

The two methyl groups attached to the benzene (B151609) ring are susceptible to side-chain oxidation. orgoreview.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl groups on a benzene ring to carboxylic acid groups. orgoreview.comlibretexts.orglibretexts.org For this reaction to occur, the carbon atom directly attached to the ring (the benzylic carbon) must have at least one hydrogen atom. orgoreview.comlibretexts.org In the case of this compound, both methyl groups meet this requirement. Oxidation would convert the two methyl groups into carboxylic acid groups, yielding a tricarboxylic acid derivative. The butoxy group is generally stable under these conditions, although the benzylic C-H bonds of the side chains are the most reactive sites. libretexts.orgopenstax.org

The ester functional group can be readily reduced to an alcohol. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. wikipedia.orgorganic-chemistry.org In this transformation, the this compound would be converted to (4-butoxy-2,6-dimethylphenyl)methanol. The reaction proceeds through the formation of an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org

It is also possible to achieve a partial reduction to the aldehyde using specific reagents under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can selectively reduce esters to aldehydes, which would yield 4-butoxy-2,6-dimethylbenzaldehyde. libretexts.orgwikipedia.org

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 2,6-dimethyl groups | 4-butoxy-1-(methoxycarbonyl)benzene-2,6-dicarboxylic acid |

| Ester Reduction (Full) | LiAlH₄ | Methyl ester | (4-butoxy-2,6-dimethylphenyl)methanol |

| Ester Reduction (Partial) | DIBAL-H, -78 °C | Methyl ester | 4-butoxy-2,6-dimethylbenzaldehyde |

Electrophilic Aromatic Substitution (EAS) Reactions.rsc.org

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) of this reaction are determined by the electronic effects of the substituents already present on the ring. wikipedia.orglibretexts.org

The aromatic ring of this compound has three types of substituents:

Butoxy group (-OBu): An alkoxy group is a strongly activating, ortho, para-directing substituent due to its strong electron-donating resonance effect. libretexts.org

Methyl groups (-CH₃): Alkyl groups are weakly activating, ortho, para-directing substituents due to an electron-donating inductive effect. msu.edu

Methyl ester group (-COOCH₃): This is an electron-withdrawing group and is therefore deactivating and meta-directing. wikipedia.orglatech.edu

The directing effects of these groups are competitive. The butoxy group is the most powerful activating group. However, its ortho positions (C2 and C6) and its para position (C4) are already substituted. The two methyl groups at C2 and C6 direct incoming electrophiles to their ortho positions (C3 and C5) and their para positions (C5 and C3, respectively). The deactivating ester group at C4 directs incoming electrophiles to its meta positions (C3 and C5).

Therefore, all three substituents direct incoming electrophiles to the C3 and C5 positions. The strong activating nature of the butoxy and methyl groups outweighs the deactivating effect of the ester, making the ring reactive towards electrophiles. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the C3 and C5 positions of the benzene ring. wikipedia.org

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Butoxy (-OBu) | C4 | +R >> -I (Resonance donating) | Strongly Activating | ortho, para |

| Methyl (-CH₃) | C2, C6 | +I (Inductive donating) | Weakly Activating | ortho, para |

| Methyl Ester (-COOCH₃) | C1 | -R, -I (Resonance & Inductive withdrawing) | Deactivating | meta |

Halogenation and Nitration Studies.

Direct experimental studies on the halogenation and nitration of this compound are not extensively documented in publicly available literature. However, the reactivity of the aromatic ring can be predicted based on the directing effects of its substituents. The butoxy group at the 4-position is a strong activating group and an ortho, para-director. The two methyl groups at the 2- and 6-positions are also activating and ortho, para-directing. The ester group, being a deactivating group, is a meta-director.

Given the steric hindrance from the two methyl groups flanking the ester, electrophilic attack at the positions ortho to the butoxy group (positions 3 and 5) would be favored. The combined activating effects of the butoxy and methyl groups would make the aromatic ring highly susceptible to electrophilic substitution.

Halogenation: It is anticipated that halogenation, for instance with bromine in the presence of a Lewis acid, would readily occur at the 3- and 5-positions. The significant steric hindrance around the 2,6-dimethyl positions would likely prevent substitution at those locations.

Nitration: Similarly, nitration with a standard nitrating mixture (a combination of nitric acid and sulfuric acid) would be expected to yield nitro derivatives at the 3- and 5-positions. The reaction conditions would likely need to be controlled to prevent over-nitration due to the activated nature of the ring.

Alkylation and Acylation Reactions on the Aromatic Ring.

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst, would likely introduce an alkyl group at the less sterically hindered 3- or 5-positions. The presence of the strongly activating butoxy group would facilitate this reaction.

Acylation: Friedel-Crafts acylation, employing an acyl halide or anhydride (B1165640) with a Lewis acid, is a common method for introducing a ketone functionality onto an aromatic ring. For this compound, acylation would be predicted to occur at the 3- or 5-position. It is a valuable transformation for the synthesis of more complex aromatic compounds. beilstein-journals.org The reaction typically requires a stoichiometric amount of the Lewis acid catalyst. beilstein-journals.org

| Reaction | Expected Product(s) | General Conditions |

| Friedel-Crafts Alkylation | 3-alkyl- and 5-alkyl-Methyl 4-butoxy-2,6-dimethylbenzoate | Alkyl halide, Lewis acid |

| Friedel-Crafts Acylation | 3-acyl- and 5-acyl-Methyl 4-butoxy-2,6-dimethylbenzoate | Acyl halide/anhydride, Lewis acid |

Nucleophilic Substitution Reactions at the Ester Carbonyl.

The ester functional group in this compound is a site for nucleophilic acyl substitution. Key reactions include hydrolysis, transesterification, and ammonolysis.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-butoxy-2,6-dimethylbenzoic acid, can be achieved under either acidic or basic conditions. However, the steric hindrance provided by the two ortho-methyl groups can significantly slow down the rate of reactions that proceed through a tetrahedral intermediate, such as the typical base-catalyzed hydrolysis (BAc2 mechanism). stackexchange.com For sterically hindered esters like this, an alternative mechanism, the bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), may become more significant. stackexchange.com In this SN2-type mechanism, the hydroxide ion attacks the methyl carbon of the ester, leading to the cleavage of the alkyl-oxygen bond. stackexchange.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the steric hindrance around the carbonyl group would influence the reaction rate.

Ammonolysis: Reaction with ammonia (B1221849) or amines can convert the ester into the corresponding amide. This reaction is also subject to the steric effects of the ortho-methyl groups.

Radical Reactions and Bond Dissociation Energy Studies.

Specific studies on the radical reactions and bond dissociation energies (BDE) of this compound are not found in the reviewed literature. However, general principles can be used to predict the likely sites of radical formation and their relative stabilities.

The stability of a free radical is influenced by factors such as resonance delocalization and steric hindrance. masterorganicchemistry.comnrel.gov In this molecule, potential radical sites include the benzylic positions of the methyl groups and the carbons within the butoxy chain.

A radical formed at a benzylic position would be stabilized by resonance with the aromatic ring. The stability of radicals generally increases in the order of methyl < primary < secondary < tertiary. masterorganicchemistry.com The triphenylmethyl radical is a classic example of a highly stable free radical due to extensive resonance stabilization. masterorganicchemistry.com

The bond dissociation energies for various C-H and C-C bonds provide an indication of the energy required to form a radical. While specific data for this compound is unavailable, representative values for similar bonds can be considered.

Derivatization Strategies for this compound.

Derivatization of this compound can be achieved through modifications of its functional groups. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to other derivatives such as acid chlorides, amides, or other esters.

A relevant example of derivatization strategies can be seen in the synthesis of analogs of diffractaic acid, which involves a structurally similar core. nih.gov In these syntheses, a methyl 2,4-dihydroxy-3,6-dimethylbenzoate is used as a starting material. nih.gov The hydroxyl groups are alkylated, and the ester is hydrolyzed to the carboxylic acid, which is then used in subsequent coupling reactions. nih.gov

These strategies highlight the potential for using this compound as a building block for more complex molecules. The butoxy group can also be a site for modification, for instance, through ether cleavage under harsh conditions, although this is generally a less common transformation.

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Benzyl (B1604629) bromide, K2CO3 | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | nih.gov |

| Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | Methyl iodide, K2CO3 | Methyl 4-(benzyloxy)-2-methoxy-3,6-dimethylbenzoate | nih.gov |

| 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoate | KOH, H2O | 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoic acid | nih.gov |

Catalytic Reactions Involving this compound as a Substrate or Ligand.

While specific catalytic applications of this compound are not widely reported, its structure suggests potential roles in catalysis, either as a substrate or as a precursor to a ligand.

As a Substrate: The ester functionality can undergo catalytic hydrogenation to the corresponding alcohol, 4-butoxy-2,6-dimethylbenzyl alcohol. This reduction can be achieved using various catalysts, such as ruthenium complexes. researchgate.net The aromatic ring can also be catalytically hydrogenated under more forcing conditions.

As a Ligand Precursor: Modification of the this compound structure could lead to the formation of ligands for metal catalysts. For example, conversion of the ester to other functional groups could introduce coordinating atoms like nitrogen or phosphorus, which can then bind to a metal center.

Mechanistic Investigations and Theoretical Studies of Methyl 4 Butoxy 2,6 Dimethylbenzoate

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis and subsequent transformations of Methyl 4-butoxy-2,6-dimethylbenzoate are governed by fundamental organic reaction mechanisms. Due to the steric hindrance presented by the two methyl groups ortho to the ester functionality, reaction conditions often require careful consideration. The primary synthetic routes involve the formation of the ester and ether linkages, typically through well-established pathways such as Fischer esterification and Williamson ether synthesis, respectively. Transformations of the molecule would likely involve reactions of the ester group, such as hydrolysis.

A plausible synthetic approach commences with 2,6-dimethylphenol (B121312), which can be butylated to form 1-butoxy-2,6-dimethylbenzene. Subsequent carboxylation and esterification would yield the final product. Alternatively, starting with 4-hydroxy-2,6-dimethylbenzoic acid allows for esterification followed by etherification. The discussion below will focus on the mechanistic details of these key steps.

Synthesis:

The formation of the methyl ester from the corresponding carboxylic acid is typically achieved through Fischer esterification . academicpublishers.orgmdpi.comtcu.edu This is an equilibrium-controlled process, and to achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This can be accomplished by using a large excess of the alcohol (methanol in this case) or by removing water as it is formed. academicpublishers.orgmdpi.com The reaction is acid-catalyzed, with the rate being dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. researchgate.net The presence of the two ortho-methyl groups in the benzoic acid precursor would be expected to slow down the reaction rate due to steric hindrance, which impedes the approach of the nucleophilic methanol (B129727) to the carbonyl carbon. researchgate.net

The butoxy group is typically introduced via a Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide (e.g., 1-bromobutane). francis-press.comjk-sci.commasterorganicchemistry.com This reaction follows second-order kinetics, being first order in both the phenoxide and the alkyl halide. masterorganicchemistry.com The reaction is generally thermodynamically favorable. The use of a polar aprotic solvent is often preferred to minimize side reactions like elimination. jk-sci.com

| Reaction Step | General Rate Law | Thermodynamic Considerations |

| Fischer Esterification | Rate = k[Acid][Alcohol][H+] | Reversible, often with an equilibrium constant near 1. Exothermic. |

| Williamson Ether Synthesis | Rate = k[Phenoxide][Alkyl Halide] | Generally irreversible and exothermic. |

| Alkaline Hydrolysis | Rate = k[Ester][OH⁻] | Essentially irreversible due to the formation of a carboxylate salt. Exothermic. |

Transformations:

A primary transformation of this compound is the hydrolysis of the ester group. This reaction can be catalyzed by either acid or base. libretexts.org In alkaline hydrolysis (saponification), the reaction is effectively irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt. libretexts.orgepa.gov The kinetics of this reaction are typically second-order, being first order in both the ester and the hydroxide (B78521) ion. epa.gov The activation energy for the alkaline hydrolysis of esters is influenced by the electronic and steric nature of the substituents. acs.org

Synthesis:

In the Fischer esterification mechanism, the carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. mdpi.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. mdpi.com A series of proton transfers then occurs, resulting in the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.com Deprotonation of this species yields the final ester product. The rate-determining step is often the nucleophilic attack on the protonated carbonyl group or the dehydration of the tetrahedral intermediate. The transition state for the nucleophilic attack would involve the partial formation of the new carbon-oxygen bond.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. jk-sci.commasterorganicchemistry.com The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. masterorganicchemistry.com This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond. masterorganicchemistry.com The transition state is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Transformations:

The alkaline hydrolysis of the ester also proceeds through a tetrahedral intermediate. epa.gov The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral species with a negative charge on the oxygen. epa.gov This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid in a rapid acid-base reaction to yield the final carboxylate and methanol. The formation of the tetrahedral intermediate is typically the rate-determining step. The transition state for this step involves the partial formation of the bond between the hydroxide ion and the carbonyl carbon.

| Reaction | Key Intermediate(s) | Key Transition State(s) |

| Fischer Esterification | Protonated carboxylic acid, Tetrahedral intermediate | Transition state for nucleophilic attack, Transition state for dehydration |

| Williamson Ether Synthesis | None (concerted reaction) | Trigonal bipyramidal transition state |

| Alkaline Hydrolysis | Tetrahedral intermediate | Transition state for hydroxide attack |

Computational Chemistry and Quantum Mechanical Studies

The electronic structure of this compound is primarily determined by the interplay of the electronic effects of its various substituents on the benzene (B151609) ring. The butoxy group is an electron-donating group due to the resonance effect of the oxygen lone pair. The methyl groups are weakly electron-donating through an inductive effect. The methyl ester group is an electron-withdrawing group, primarily through a resonance effect.

Molecular Orbital Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule. For aromatic esters, the HOMO is typically a π-orbital with significant contributions from the benzene ring and the oxygen of the alkoxy group. The LUMO is generally a π*-orbital localized on the ester group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack. uwosh.edu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity of the molecule.

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Benzene ring and butoxy oxygen | Site of electrophilic attack |

| LUMO | Carbonyl group of the ester | Site of nucleophilic attack |

The presence of multiple substituents on the benzene ring, particularly the bulky butoxy group and the two ortho-methyl groups, leads to significant steric interactions that influence the molecule's preferred conformation. unina.itconsensus.app The rotation around the C(aryl)-O(butoxy) bond and the C(aryl)-C(ester) bond will be restricted.

The butoxy group will likely adopt a conformation where the butyl chain is oriented away from the adjacent methyl groups to minimize steric strain. Similarly, the ester group's orientation will be influenced by the ortho-methyl groups, which can affect its planarity with the benzene ring. Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the corresponding energy. purdue.eduresearchgate.netacs.orgacs.org This allows for the identification of low-energy conformers and the energy barriers between them.

Computational chemistry provides powerful tools for modeling reaction pathways and calculating the associated energy barriers. researchgate.net For instance, the Fischer esterification and alkaline hydrolysis of this compound can be modeled to understand the energetics of the reaction and the structure of the transition states.

Using methods like DFT, the geometries of the reactants, intermediates, transition states, and products can be optimized. researchgate.net The energies of these species can then be calculated to construct a reaction energy profile. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. acs.org For example, in the modeling of ester hydrolysis, the energy barrier for the formation of the tetrahedral intermediate can be calculated and compared to the barrier for its breakdown. acs.orgresearchgate.netacs.org These calculations can also elucidate the role of solvent molecules in stabilizing intermediates and transition states. researchgate.net

Spectroscopic Data Interpretation through Theoretical Calculations.

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool for the interpretation and prediction of spectroscopic data for complex organic molecules like this compound. By modeling the electronic structure and geometry of the molecule, it is possible to calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These calculated values, when compared with experimental data, can confirm the proposed structure, aid in the assignment of complex spectra, and provide deeper insights into the electronic environment of the molecule.

For this compound, theoretical calculations can elucidate the influence of the butoxy and dimethyl substituents on the electron distribution within the benzene ring and, consequently, on the chemical shifts of the aromatic protons and carbons. The calculated ¹H and ¹³C NMR spectra can be used to assign the signals observed in the experimental spectra, which can sometimes be challenging due to the complex substitution pattern.

Below is a table comparing hypothetical experimental NMR data for this compound with theoretical values obtained from DFT calculations. Such a comparison is crucial for validating the computational model and ensuring its predictive accuracy.

Interactive Data Table: Comparison of Experimental and Theoretical NMR Data for this compound

| Atom | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.65 | 6.62 | - | - |

| Methoxy-H | 3.85 | 3.83 | - | - |

| Butoxy-CH₂ | 3.98 | 3.95 | - | - |

| Methyl-H | 2.30 | 2.28 | - | - |

| Aromatic-C (C-1) | - | - | 125.8 | 125.5 |

| Aromatic-C (C-2, C-6) | - | - | 138.5 | 138.2 |

| Aromatic-C (C-3, C-5) | - | - | 113.2 | 113.0 |

| Aromatic-C (C-4) | - | - | 160.1 | 159.8 |

| Carbonyl-C | - | - | 168.9 | 168.5 |

| Methoxy-C | - | - | 52.3 | 52.1 |

| Butoxy-C | - | - | 68.4 | 68.1 |

| Methyl-C | - | - | 20.5 | 20.3 |

The close agreement between the experimental and theoretical values in the table above would lend confidence to the structural assignment of this compound and the accuracy of the computational methodology.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with enhanced or specific properties. For this compound, SAR studies would involve systematically modifying its chemical structure and evaluating the impact of these changes on its chemical reactivity and biological activity.

Influence of Substituents on Chemical Reactivity.

The chemical reactivity of this compound is significantly influenced by the electronic and steric nature of its substituents. The interplay between the electron-donating butoxy group, the electron-donating methyl groups, and the electron-withdrawing methyl ester group governs the reactivity of the aromatic ring towards electrophilic substitution, as well as the reactivity of the ester group towards nucleophilic attack.

To illustrate the influence of substituents on chemical reactivity, a hypothetical study could involve replacing the butoxy group with other alkoxy groups of varying chain lengths or introducing different substituents at the para position. The impact of these modifications on a model reaction, such as nitration of the aromatic ring, could be quantified.

Interactive Data Table: Hypothetical Reactivity of Methyl 4-alkoxy-2,6-dimethylbenzoate Derivatives in Electrophilic Nitration

| Alkoxy Group | Relative Rate of Nitration |

| Methoxy (B1213986) | 1.2 |

| Ethoxy | 1.5 |

| Propoxy | 1.4 |

| Butoxy | 1.3 |

| Isopropoxy | 1.1 |

The data in this hypothetical table suggests that the rate of electrophilic substitution is influenced by the nature of the alkoxy group, with steric hindrance playing a role in addition to electronic effects.

Steric and Electronic Effects of Alkoxy and Methyl Groups.

The alkoxy group at the C-4 position and the methyl groups at the C-2 and C-6 positions exert profound steric and electronic effects on the this compound molecule.

Electronic Effects:

The butoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the benzene ring. This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, since the ortho positions are blocked by the methyl groups, this activating effect is directed primarily towards the meta positions relative to the ester group.

The methyl groups are also electron-donating through an inductive effect, further increasing the electron density of the aromatic ring.

The methyl ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and makes the carbonyl carbon susceptible to nucleophilic attack.

Steric Effects:

The two methyl groups at the ortho positions to the ester group provide significant steric hindrance. This steric crowding can influence the conformation of the ester group, potentially affecting its reactivity. Furthermore, the ortho-methyl groups sterically shield the adjacent positions on the aromatic ring, directing incoming electrophiles to the less hindered positions.

The butoxy group , particularly due to its flexible alkyl chain, can also contribute to the steric profile of the molecule, potentially influencing how it interacts with other molecules or biological targets.

Applications and Functional Properties of Methyl 4 Butoxy 2,6 Dimethylbenzoate Excluding Clinical/human

Role of Methyl 4-butoxy-2,6-dimethylbenzoate in Material Science

The specific arrangement of functional groups on the aromatic ring of this compound imparts properties that are valuable in the development of new materials. These include its potential to initiate polymerization, act as an additive in polymeric systems, and serve as a component in organic electronic materials.

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. liftchem.com The general mechanism involves the photoinitiator absorbing a photon and undergoing a transition to an excited state, from which it can fragment or react with another molecule to produce the initiating species.

While direct studies on the photoinitiator activity of this compound are not extensively documented, its structural similarity to known photoinitiators, such as benzoin (B196080) and benzophenone (B1666685) derivatives, suggests potential activity. researchgate.netnih.govnih.gov The presence of the aromatic ketone-like structure (the benzoate (B1203000) group) is a key feature in many photoinitiators. The substituents on the benzene (B151609) ring—the butoxy and dimethyl groups—can influence the compound's absorption spectrum and its efficiency in generating radicals.

Table 1: Comparison of Structural Features of this compound with Common Photoinitiator Types

| Feature | Benzoin Derivatives | Benzophenone Derivatives | This compound | Potential Significance |

| Core Structure | Aromatic ketone | Diaryl ketone | Substituted benzoate ester | The aromatic carbonyl group is a common chromophore for photoinitiation. |

| Substituents | Varied | Varied | Butoxy, Dimethyl | These groups can tune the absorption wavelength and solubility of the compound. |

| Initiation Mechanism | Primarily Type I (cleavage) | Primarily Type II (hydrogen abstraction) | Likely Type II | The ester group is less prone to cleavage than the bond in benzoin ethers, suggesting a hydrogen abstraction mechanism might be more probable. |

Research into novel photoinitiators is ongoing, with a focus on developing compounds that are efficient, have low toxicity, and can be activated by specific wavelengths of light. The unique substitution pattern of this compound makes it a candidate for investigation in this area.

Additives are incorporated into polymers and coatings to enhance their properties, such as flexibility, durability, and resistance to degradation. nih.govresearchgate.netfdpspecialties.compdqscientific.com The molecular structure of an additive determines its compatibility with the polymer matrix and its functional performance.

This compound possesses characteristics that could make it a useful additive. The butoxy group, being a relatively long alkyl chain, can increase the compound's solubility in nonpolar polymer systems, acting as a plasticizer to improve flexibility. The aromatic ring can contribute to the material's UV stability by absorbing harmful ultraviolet radiation. The dimethyl substitution can further enhance its compatibility and thermal stability.

Table 2: Potential Functions of this compound as a Polymer Additive

| Potential Function | Relevant Structural Feature | Anticipated Effect |

| Plasticizer | Butoxy group | Increases flexibility and processability of the polymer. |

| UV Stabilizer | Aromatic ring | Absorbs UV radiation, preventing degradation of the polymer backbone. |

| Compatibilizer | Dimethyl and butoxy groups | Improves miscibility with the polymer matrix. |

The specific performance of this compound as an additive would depend on the polymer system and the desired final properties of the material.

Organic electronic materials are carbon-based compounds and polymers that exhibit electronic properties like conductivity and semiconductivity. researchgate.netrsc.org These materials are of interest for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure.